molecular formula C10H11Cl2N3 B8340789 3-Amino-1-(2,4-dichlorophenyl)-5-methyl-2-pyrazoline

3-Amino-1-(2,4-dichlorophenyl)-5-methyl-2-pyrazoline

Cat. No. B8340789
M. Wt: 244.12 g/mol
InChI Key: IJTGSFHUKKXFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(2,4-dichlorophenyl)-5-methyl-2-pyrazoline is a useful research compound. Its molecular formula is C10H11Cl2N3 and its molecular weight is 244.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11Cl2N3

Molecular Weight

244.12 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C10H11Cl2N3/c1-6-4-10(13)14-15(6)9-3-2-7(11)5-8(9)12/h2-3,5-6H,4H2,1H3,(H2,13,14)

InChI Key

IJTGSFHUKKXFIB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NN1C2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7.8 g. of 2,4-dichlorophenylhydrazine (prepared from 2,4-dichlorohydrazine hydrochloride by treatment with 1 N sodium hydroxide), 9.9 g. of crotononitrile and 3 drops of choline (45% in methanol) is heated on a steam bath for 18 hours. The solution is mixed with 200 ml. of water then 20 ml. of concentrated hydrochloric acid is added and the mixture is refluxed for 1/2 hour, cooled and made basic with 10% sodium hydroxide to give a gummy solid. The solid is placed on a chromatography column containing 300 g. of a 200 mesh synthetic magnesium silicate adsorbent. The column is eluted with 1% acetone-hexane, 5% acetone-hexane and 10% acetone-hexane to remove most of the less polar material. The elution procedure is monitored by thin layer chromatography using the upper phase of a mixture of 2 parts benzene, one part acetone and 2 parts water; then the column is eluted with acetone to remove the crude product as a dark oil which partly crystallizes on standing. This material is chromatographed again using another 200 g. of the magnesium silicate adsorbent and eluting a colored impurity with 5% acetone-hexane. The column is then eluted with 50% acetone-hexane to collect a tan oil which solidifies on standing. The solid is recrystallized 3 times from ether-hexane to give 0.5 g. of the product of the Example as tan crystals, m.p. 109°-111° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.